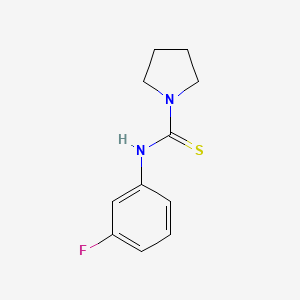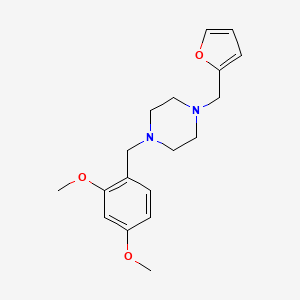
3-phenoxy-5-(3-pyridinyloxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenoxy-5-(3-pyridinyloxy)aniline, also known as PPOPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. This compound belongs to the family of anilines, which are aromatic amines that have a wide range of biological and chemical properties.
Mecanismo De Acción
The mechanism of action of 3-phenoxy-5-(3-pyridinyloxy)aniline involves the inhibition of CK2, which is a serine/threonine kinase that regulates various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2, 3-phenoxy-5-(3-pyridinyloxy)aniline induces cell cycle arrest and apoptosis in cancer cells, leading to their death. Moreover, 3-phenoxy-5-(3-pyridinyloxy)aniline has been shown to modulate the expression of various genes involved in inflammation and immune response, suggesting that it has a broad range of biological activities.
Biochemical and Physiological Effects:
3-phenoxy-5-(3-pyridinyloxy)aniline has been shown to exert various biochemical and physiological effects, including the inhibition of CK2 activity, modulation of gene expression, and induction of apoptosis. In addition, 3-phenoxy-5-(3-pyridinyloxy)aniline has been shown to reduce the production of inflammatory cytokines and chemokines, suggesting that it has anti-inflammatory properties. Moreover, 3-phenoxy-5-(3-pyridinyloxy)aniline has been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and influenza virus, making it a potential antiviral agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-phenoxy-5-(3-pyridinyloxy)aniline is its potency and selectivity against cancer cells, making it a promising candidate for the development of new anticancer drugs. Moreover, 3-phenoxy-5-(3-pyridinyloxy)aniline has low toxicity and good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the main limitations of 3-phenoxy-5-(3-pyridinyloxy)aniline is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. Moreover, 3-phenoxy-5-(3-pyridinyloxy)aniline has not been extensively studied in animal models, and its long-term safety and efficacy are still unknown.
Direcciones Futuras
There are several future directions for the research on 3-phenoxy-5-(3-pyridinyloxy)aniline. One of the main areas of interest is the development of new anticancer drugs based on 3-phenoxy-5-(3-pyridinyloxy)aniline. Several analogs of 3-phenoxy-5-(3-pyridinyloxy)aniline have been synthesized and tested for their anticancer activity, and some of them have shown promising results. Moreover, the potential applications of 3-phenoxy-5-(3-pyridinyloxy)aniline in other fields, such as materials science and agriculture, are still largely unexplored. Finally, further studies are needed to elucidate the mechanism of action of 3-phenoxy-5-(3-pyridinyloxy)aniline and its long-term safety and efficacy in animal models.
Métodos De Síntesis
The synthesis of 3-phenoxy-5-(3-pyridinyloxy)aniline involves the reaction of 3-bromoanisole with 3-hydroxypyridine in the presence of a palladium catalyst. The resulting product is then treated with aniline to obtain 3-phenoxy-5-(3-pyridinyloxy)aniline in high yield. This method is efficient and scalable, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
3-phenoxy-5-(3-pyridinyloxy)aniline has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. 3-phenoxy-5-(3-pyridinyloxy)aniline works by inhibiting the activity of the protein kinase CK2, which is involved in cell proliferation and survival pathways. In addition, 3-phenoxy-5-(3-pyridinyloxy)aniline has been shown to have anti-inflammatory and antiviral properties, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
3-phenoxy-5-pyridin-3-yloxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c18-13-9-16(20-14-5-2-1-3-6-14)11-17(10-13)21-15-7-4-8-19-12-15/h1-12H,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAYYEJJCOXXGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC(=C2)N)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-bromo-4-(dimethylamino)phenyl]-2-cyanoacrylamide](/img/structure/B5849463.png)

![2-[(3-chlorobenzyl)thio]-4-pyrimidinol](/img/structure/B5849470.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5849476.png)





![4,5-dimethoxy-2-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5849515.png)
![2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]-1-phenylethanone](/img/structure/B5849542.png)


